molecular formula C17H16O3 B12611676 Methyl 4-(2,5-dimethylbenzoyl)benzoate CAS No. 649756-98-9

Methyl 4-(2,5-dimethylbenzoyl)benzoate

Cat. No.: B12611676
CAS No.: 649756-98-9
M. Wt: 268.31 g/mol
InChI Key: NHXDTXLKIYDIOY-UHFFFAOYSA-N
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Description

Methyl 4-(2,5-dimethylbenzoyl)benzoate is an organic compound with the molecular formula C17H16O3. It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a dimethylbenzoyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,5-dimethylbenzoyl)benzoate typically involves the esterification of benzoic acid derivatives with methanol. One common method includes the use of a strong acid catalyst, such as sulfuric acid, to facilitate the reaction between benzoic acid and methanol . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through similar esterification processes. industrial methods often employ more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of solid acid catalysts, such as zirconium or titanium-based catalysts, has been explored to improve the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,5-dimethylbenzoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Methyl 4-(2,5-dimethylbenzoyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2,5-dimethylbenzoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its ester group can undergo hydrolysis to release benzoic acid derivatives, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Methyl 4-(2,5-dimethylbenzoyl)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.

Properties

CAS No.

649756-98-9

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

methyl 4-(2,5-dimethylbenzoyl)benzoate

InChI

InChI=1S/C17H16O3/c1-11-4-5-12(2)15(10-11)16(18)13-6-8-14(9-7-13)17(19)20-3/h4-10H,1-3H3

InChI Key

NHXDTXLKIYDIOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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